molecular formula C22H21FN2O4S2 B2949066 4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 898448-02-7

4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2949066
CAS No.: 898448-02-7
M. Wt: 460.54
InChI Key: HDXPNNXWOGVLQN-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound with the CAS Number 898429-94-2 and a molecular weight of 474.6 g/mol. Its molecular formula is C23H23FN2O4S2 . This synthetic compound features a tetrahydroquinoline core scaffold, a structure of significant interest in medicinal chemistry due to its presence in biologically active molecules. The structure is further characterized by dual sulfonamide functionalities, which can influence its physicochemical properties and binding affinity . This compound is part of a class of sulfonamide-derived tetrahydroquinolines that serve as valuable building blocks in drug discovery and chemical biology research. Researchers utilize such specialized compounds as molecular tools to explore protein-ligand interactions and enzyme inhibition. The integration of the tetrahydroquinoline scaffold is a recognized strategy in the design of novel therapeutic agents, with recent scientific literature highlighting its application in the development of potential mTOR inhibitors for targeted cancer therapy . The structural features of this compound, including the fluorinated aromatic system, make it a relevant intermediate for the synthesis of compound libraries aimed at high-throughput screening against various biological targets. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S2/c1-16-4-10-21(11-5-16)31(28,29)25-14-2-3-17-6-9-19(15-22(17)25)24-30(26,27)20-12-7-18(23)8-13-20/h4-13,15,24H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXPNNXWOGVLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The tosyl group is then introduced through a tosylation reaction, where the tetrahydroquinoline derivative reacts with tosyl chloride in the presence of a base such as pyridine. Finally, the sulfonamide group is added by reacting the tosylated intermediate with benzenesulfonyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

  • Substitution: Tosylation and sulfonamidation reactions are carried out using tosyl chloride and benzenesulfonyl chloride, respectively, in the presence of a base like pyridine.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of tetrahydroquinoline derivatives.

  • Substitution: Formation of tosylated and sulfonamide derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It exhibits biological activities such as antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development.

Medicine: The compound's sulfonamide group is known for its antibacterial properties, and it can be used in the development of new antibiotics.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its ability to undergo various chemical reactions.

Mechanism of Action

The mechanism by which 4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The sulfonamide group, in particular, is known to inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial cell division.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents on Tetrahydroquinoline
4-Fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (Target) C₂₂H₂₁FN₃O₄S₂ 489.54 Tosyl (p-toluenesulfonyl)
4-Fluoro-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide (Compound 6) C₂₁H₂₄FN₂O₄S 435.49 2-(2,2-Dimethyldihydrobenzofuran-7-yloxy)ethyl
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide C₂₂H₂₁F₄N₂O₃S 501.47 Trifluoroacetyl
4-Fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide C₂₀H₁₆FN₂O₃S₂ 431.48 Thiophene-2-carbonyl
4-Ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide C₂₂H₂₂N₂O₄S₂ 442.55 Thiophene-2-sulfonyl

Key Observations :

Trifluoroacetyl (in ) and thiophene-2-sulfonyl (in ) groups impart distinct electronic profiles, influencing solubility and receptor-binding interactions.

Molecular Weight and Lipophilicity :

  • The target compound has the highest molecular weight (489.54 g/mol) due to its dual sulfonamide groups.
  • Compounds with thiophene substituents (e.g., ) exhibit lower molecular weights, which may improve membrane permeability.

Key Insights :

  • Sulfonamide bond formation via amine-sulfonyl chloride coupling is a common strategy across these compounds .
  • Advanced tools like SHELX (for crystallographic refinement ) and Mercury (for crystal structure visualization ) are critical for confirming 3D geometries.

Biological Activity

4-Fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the fluoro group and tosylated tetrahydroquinoline moiety, suggest significant interactions with biological targets. This article aims to explore the biological activity of this compound through detailed research findings, including data tables and case studies.

Chemical Structure

The molecular formula of 4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is C19H22FNO4SC_{19}H_{22}FNO_4S with a molecular weight of approximately 373.45 g/mol. The structure can be represented as follows:

Component Structure
Fluorine AtomF
Tosyl Group-SO2C6H5
Tetrahydroquinoline CoreC9H10N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the tosyl-protected tetrahydroquinoline can modulate the activity of target molecules via hydrogen bonding and steric effects.

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit notable antimicrobial properties. In particular, derivatives of sulfonamides have shown effectiveness against various bacterial strains. For instance, the compound's structural configuration may enhance its activity against Mycobacterium tuberculosis , which is critical given the global burden of tuberculosis.

Anti-inflammatory Effects

Recent studies have highlighted the potential anti-inflammatory effects of tetrahydroquinoline derivatives. The compound has been evaluated for its ability to inhibit Th17-mediated autoimmune responses, showing promise in treating conditions such as psoriasis and rheumatoid arthritis .

Case Studies

  • Study on Bioavailability : A comparative study involving a similar tetrahydroquinoline derivative revealed that modifications to the structure significantly improved bioavailability (F = 48.1% in mice). This indicates that structural enhancements in compounds like 4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide may lead to better therapeutic outcomes .
  • Antitubercular Activity : In vitro assays demonstrated that related compounds exhibited a minimum inhibitory concentration (MIC) of 6.16 μM against Mycobacterium tuberculosis. The presence of the sulfonamide functional group is hypothesized to contribute to this activity.

Comparison of Biological Activities

Compound Activity MIC (μM) Bioavailability (F)
4-Fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamideAntitubercular6.16N/A
(R)-D4Anti-inflammatoryN/A48.1% (mice)
GSK2981278Anti-inflammatoryN/A6.2% (mice)

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